1,4-Dioxa-8-azaspiro[4.6]undecane
Overview
Description
1,4-Dioxa-8-azaspiro[4.6]undecane is a heterocyclic compound with the molecular formula C8H15NO2 and a molecular weight of 157.21 g/mol . This compound features a spiro structure, which is characterized by two rings sharing a single atom. The presence of oxygen and nitrogen atoms in the rings makes it an interesting subject for various chemical and biological studies.
Preparation Methods
The synthesis of 1,4-Dioxa-8-azaspiro[4.6]undecane typically involves multi-step reactions. One common method includes the reaction of appropriate amines with halides in the presence of sodium tert-butoxide and toluene under an inert atmosphere . The reaction conditions often require heating to specific temperatures and the use of catalysts such as BINAP and palladium complexes . Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for scale and yield.
Chemical Reactions Analysis
1,4-Dioxa-8-azaspiro[4.6]undecane undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents, leading to the formation of corresponding oxides.
Substitution: It can undergo substitution reactions where functional groups are replaced by other groups under specific conditions.
Common reagents used in these reactions include oxidizing agents, reducing agents, and various catalysts. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1,4-Dioxa-8-azaspiro[4.6]undecane has a wide range of applications in scientific research:
Biology: Its unique structure makes it a candidate for studying interactions with biological molecules.
Industry: Used in the production of specialized chemicals and materials.
Mechanism of Action
The mechanism of action of 1,4-Dioxa-8-azaspiro[4.6]undecane involves its interaction with molecular targets through its spiro structure. The oxygen and nitrogen atoms in the rings can form hydrogen bonds and other interactions with biological molecules, influencing various pathways . The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
1,4-Dioxa-8-azaspiro[4.6]undecane can be compared with other spiro compounds such as:
1,3-Dioxane: Similar in structure but lacks the nitrogen atom.
1,3-Dithiane: Contains sulfur atoms instead of oxygen.
1,3-Oxathiane: Features both oxygen and sulfur atoms in the rings.
The uniqueness of this compound lies in its specific combination of oxygen and nitrogen atoms, which provides distinct chemical and biological properties.
Properties
IUPAC Name |
1,4-dioxa-9-azaspiro[4.6]undecane | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15NO2/c1-2-8(3-5-9-4-1)10-6-7-11-8/h9H,1-7H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FBZXTZIKSOUPGL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2(CCNC1)OCCO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10616893 | |
Record name | 1,4-Dioxa-8-azaspiro[4.6]undecane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10616893 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
157.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
16803-07-9 | |
Record name | 1,4-Dioxa-8-azaspiro[4.6]undecane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10616893 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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